molecular formula C29H30N2O6 B558463 Boc-d-phe(4-nhfmoc)-oh CAS No. 173054-11-0

Boc-d-phe(4-nhfmoc)-oh

Cat. No. B558463
M. Wt: 502,57 g/mole
InChI Key: ZKSJJSOHPQQZHC-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-d-phe(4-nhfmoc)-oh” is a chemical compound with the molecular formula C29H30N2O6 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Boc-d-phe(4-nhfmoc)-oh” is represented by the formula C29H30N2O6 . It has an average mass of 502.558 Da and a monoisotopic mass of 502.210388 Da .


Physical And Chemical Properties Analysis

“Boc-d-phe(4-nhfmoc)-oh” has a molecular weight of 502.56 g/mol . It has a boiling point of 671°C at 760 mmHg .

Scientific Research Applications

  • Conformations of Amino Terminal Tetrapeptide of Emerimicins and Antiamoebins :

    • Boc-l-Phe-(AiB)3-OH, similar to Boc-d-phe(4-nhfmoc)-oh, was used to study conformations in solution and solid state, revealing strong solvent shielded NH groups consistent with a β-turn conformation (Bardi et al., 1986).
  • Self-Assembled Phe-Phe Motif Induced Nanostructures :

    • Boc-Phe-Phe-OH, a variant of Boc-d-phe(4-nhfmoc)-oh, was used in the self-assembly of peptides, displaying interesting tubular, vesicular, or fibrillar morphologies (Datta et al., 2018).
  • Chemo-Enzymatic Synthesis of Endomorphin-1 :

    • Boc-Trp-Phe-NH2, related to Boc-d-phe(4-nhfmoc)-oh, was synthesized using solvent-stable protease, contributing to the greening of peptide synthesis (Sun et al., 2011).
  • Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O] :

    • Research on removing excess BOC groups, applicable to compounds like Boc-d-phe(4-nhfmoc)-oh, using imidazole or trifluoroethanol (Basel & Hassner, 2001).
  • Ligand Affinity in Human Thrombin Using Peptides :

    • Boc-D-Phe-Pro-Arg-OH, structurally related to Boc-d-phe(4-nhfmoc)-oh, was used in a study to understand ligand binding affinity in human thrombin (Nienaber et al., 1996).
  • Synthesis of Endomorphin-2 :

    • Boc-Phe-Phe-NH2, synthesized with high yield using solvent-stable proteases, is relevant to the study of Boc-d-phe(4-nhfmoc)-oh (Xu et al., 2013).
  • 2-Adamantyloxycarbonyl Group in Peptide Synthesis :

    • Boc-Tyr(2-Adoc)-OH, related to Boc-d-phe(4-nhfmoc)-oh, was used in peptide synthesis with stable protection of tyrosine hydroxyl function (Okada et al., 1997).
  • Proline-Based Imidazolium Ionic Liquids :

    • Boc-Pro-Phe-EMIM, a dipeptide ionic liquid, showcases the versatility of Boc-protected amino acids like Boc-d-phe(4-nhfmoc)-oh (Chaubey et al., 2020).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

As “Boc-d-phe(4-nhfmoc)-oh” is used for research and development purposes , it is likely that future directions will involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSJJSOHPQQZHC-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426771
Record name N-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-d-phe(4-nhfmoc)-oh

CAS RN

173054-11-0
Record name N-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Schmidt - 2017 - mediatum.ub.tum.de
The prostate specific membrane antigen (PSMA) was recognized as promising molecular target and enabled the development of radiolabeled tracer for prostate cancer imaging and …
Number of citations: 3 mediatum.ub.tum.de

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